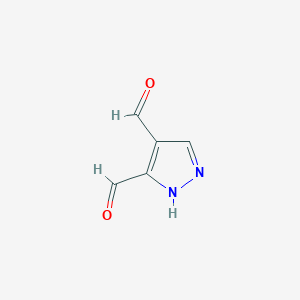

1H-Pyrazole-3,4-dicarbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

33090-48-1 |

|---|---|

Molecular Formula |

C5H4N2O2 |

Molecular Weight |

124.10 g/mol |

IUPAC Name |

1H-pyrazole-4,5-dicarbaldehyde |

InChI |

InChI=1S/C5H4N2O2/c8-2-4-1-6-7-5(4)3-9/h1-3H,(H,6,7) |

InChI Key |

TXXFIWSYDDTMBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrazole 3,4 Dicarbaldehyde and Its Derivatives

Direct Formylation Approaches to Pyrazole (B372694) Dicarbaldehydes

Direct formylation methods introduce aldehyde groups onto a pre-existing pyrazole ring. These methods are advantageous for their straightforwardness and are widely employed.

Vilsmeier-Haack Reaction in Pyrazole Dicarbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comnih.gov This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). nih.govthieme-connect.com

The reaction of hydrazones with the Vilsmeier reagent is a particularly effective route for synthesizing 4-formylpyrazoles. thieme-connect.comresearchgate.netresearchgate.net For instance, the reaction of hydrazones derived from diacetylcarbazoles with the Vilsmeier reagent yields the corresponding pyrazole dicarbaldehydes in good yields. researchgate.netumich.edu Similarly, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated at the 4-position under Vilsmeier-Haack conditions to produce 5-chloro-1H-pyrazole-4-carbaldehydes. scispace.com The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for optimizing the yield of the desired product. For example, using a 5-fold excess of DMF and a 2-fold excess of POCl₃ at 120°C has been shown to significantly improve the yield of 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde. scispace.com

The Vilsmeier-Haack reaction has also been utilized to synthesize various other pyrazole-4-carbaldehyde derivatives. chemmethod.com For example, 1-substituted-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes and coumarin-substituted formyl pyrazoles have been successfully prepared using this method. nih.gov The reaction of substituted phenyl hydrazones with the Vilsmeier reagent can yield ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carbaldehydes. nih.govrsc.org

Below is a table summarizing various pyrazole dicarbaldehyde derivatives synthesized using the Vilsmeier-Haack reaction:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Hydrazones of diacetylcarbazoles | Vilsmeier reagent (DMF/POCl₃) | 3,6-di(pyrazol-4-yl)carbazole dicarbaldehydes | Good | researchgate.netumich.edu |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55 | scispace.com |

| 1-Substituted-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | Vilsmeier reagent (DMF/POCl₃) | 1-Substituted-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes | Good | nih.govrsc.org |

| Hydrazones with coumarin moiety | Vilsmeier reagent (DMF/POCl₃) | Coumarin-substituted formyl pyrazoles | Good to Excellent | nih.gov |

| Substituted phenyl hydrazones | Vilsmeier reagent (DMF/POCl₃) | Ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carbaldehydes | Excellent | nih.govrsc.org |

Oxidation of Precursor Alcohols to Pyrazole Dicarbaldehydes

Another direct approach to pyrazole dicarbaldehydes involves the oxidation of corresponding pyrazole-diols or -methanols. This method is particularly useful when the precursor alcohols are readily accessible.

A notable example is the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding 1,3-diaryl-1H-pyrazole-4-carbaldehydes. researchgate.net This transformation can be achieved in yields of 50-85% using a catalytic system of FeCl₃·6H₂O and the free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.net A key advantage of this method is its high selectivity, with no over-oxidation to carboxylic acids observed. researchgate.net

The synthesis of the precursor alcohols can be accomplished through various routes. For instance, treatment of acetophenones with diethyl oxalate in the presence of a base like sodium hydride (NaH) can furnish diketoesters, which upon reaction with hydrazines can yield a mixture of pyrazole esters. researchgate.net These esters can then be reduced, for example with lithium aluminum hydride (LiAlH₄), to a mixture of pyrazole methanols, which can be separated and subsequently oxidized to the desired aldehydes. researchgate.net

Other Direct Formylation Methods for Pyrazole Dicarbaldehydes

While the Vilsmeier-Haack reaction and oxidation of alcohols are prominent methods, other direct formylation techniques have also been explored for the synthesis of pyrazole dicarbaldehydes. These methods often involve the use of specific formylating agents or catalytic systems to achieve the desired transformation. Research in this area continues to seek milder and more efficient protocols for the direct introduction of aldehyde functionalities onto the pyrazole nucleus.

Cycloaddition Reactions in Pyrazole Dicarbaldehyde Synthesis

Cycloaddition reactions provide a powerful and convergent approach to construct the pyrazole ring with the desired functionalities already in place or in a form that can be easily converted to aldehydes.

[3+2] Cycloaddition Strategies for Pyrazole Core Formation

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocyclic rings like pyrazoles. nih.govresearchgate.netresearchgate.net This reaction typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene. nih.govorganic-chemistry.org

The Huisgen 1,3-dipolar cycloaddition of nitrile imines with alkynes is a classic and widely used method for pyrazole synthesis. nih.gov Regioselective synthesis of polysubstituted pyrazoles can be achieved through base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones. acs.org Similarly, aerobic oxidative [3+2] cycloaddition of hydrazines and propiolates, promoted by copper, offers a regioselective route to polysubstituted pyrazoles. thieme-connect.com

A variety of pyrazole derivatives can be synthesized using this strategy, including:

1,3,4,5-tetrasubstituted pyrazoles from the reaction of nitrile imines with α-bromocinnamaldehyde. nih.gov

Polysubstituted pyrazoles via a cascade reaction of α-diazoesters and ynones. researchgate.net

Functionalized pyrazoles through a phosphine-free [3+2] cycloaddition of dialkyl azodicarboxylates with substituted propargylamines. organic-chemistry.org

The following table provides examples of [3+2] cycloaddition reactions for pyrazole synthesis:

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Nitrile Imines | α-Bromocinnamaldehyde | Base | 1,3,4,5-Tetrasubstituted Pyrazoles | nih.gov |

| Sydnones | 2-Alkynyl-1,3-dithianes | Base | Polysubstituted Pyrazoles | acs.org |

| Hydrazines | Propiolates | Copper, Air | Polysubstituted Pyrazoles | thieme-connect.com |

| α-Diazoesters | Ynones | Al(OTf)₃ | 4-Substituted Pyrazoles | researchgate.net |

| Dialkyl Azodicarboxylates | Substituted Propargylamines | Phosphine-free | Functionalized Pyrazoles | organic-chemistry.org |

Dipolar Cycloaddition Routes Utilizing Pyrazoline Intermediates

In some synthetic pathways, the initial [3+2] cycloaddition reaction between a 1,3-dipole and an alkene leads to the formation of a pyrazoline intermediate. These non-aromatic pyrazolines can then be oxidized to the corresponding aromatic pyrazoles. mdpi.com

For example, the 1,3-dipolar cycloaddition of nitrile imines with alkenes can produce pyrazoline derivatives. researchgate.net These intermediates can subsequently undergo oxidation to yield the desired pyrazole. This two-step sequence allows for the synthesis of pyrazoles from readily available starting materials. The synthesis of 1,3,5-substituted pyrazoles has been reported via a 1,3-dipolar cycloaddition of a vinyl derivative with a nitrilimine generated in situ from an arylhydrazone. nih.gov

The choice of the alkene dipolarophile and the subsequent oxidation conditions are critical for the successful synthesis of the target pyrazole dicarbaldehyde derivatives. This approach offers a versatile route to a wide range of substituted pyrazoles.

Condensation Reactions for Pyrazole Dicarbaldehyde Synthesis

Condensation reactions represent the most traditional and widely employed methods for constructing the pyrazole core. These approaches typically involve the reaction of a hydrazine (B178648) derivative with a suitable three-carbon precursor containing carbonyl or equivalent functional groups.

A prominent and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. nih.govmdpi.com This reaction utilizes hydrazones, which are themselves condensation products of hydrazines and carbonyl compounds (specifically, methyl ketones), as key starting materials. umich.eduresearchgate.net The hydrazone is treated with the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which facilitates a cyclization and formylation sequence to yield the corresponding 4-formylpyrazole. researchgate.netthieme-connect.com

This methodology is versatile and has been successfully applied to a wide range of hydrazones derived from various aryl methyl ketones. umich.edu For instance, the reaction of hydrazones of diacetylcarbazoles with the Vilsmeier reagent has been shown to produce pyrazole dicarbaldehydes in good yields. umich.eduresearchgate.net The reaction conditions can be optimized; for example, treating a hydrazone with three equivalents of the Vilsmeier reagent at elevated temperatures (80-90 °C) can produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes in high yields. umich.edu The Vilsmeier-Haack reaction is not limited to simple hydrazones; semicarbazones derived from various ketones have also been successfully formylated to prepare 3-substituted pyrazole-4-carbaldehydes. umich.edu

Table 1: Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction of Hydrazones

| Hydrazone Precursor | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone Phenylhydrazone | POCl₃, DMF | 70-80°C, 6h | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 80% | ekb.eg |

| Diacetylcarbazole Hydrazones | Vilsmeier Reagent | Not specified | 3,6-Di(pyrazol-4-yl)carbazole dicarbaldehydes | Good | umich.eduresearchgate.net |

| Aryl Methyl Ketone Hydrazones | 3 equiv. POCl₃/DMF | 80-90°C, 4h | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | Good | umich.edu |

The classic Knorr pyrazole synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines, is a foundational method for pyrazole formation. nih.gov A significant challenge in this approach is controlling the regioselectivity, as unsymmetrical 1,3-dicarbonyls and hydrazines can lead to the formation of two possible regioisomers. nih.govnih.gov

Regioselectivity is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.gov For example, the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with arylhydrazines in an acidic medium within N,N-dimethylacetamide results in high regioselectivity, favoring one isomer with a ratio of 98:2. nih.gov The use of Lewis acid catalysts can also steer the reaction towards a specific isomer by participating in the formation of β-diketonate complexes. nih.gov

Recent advancements have focused on one-pot, multicomponent reactions to control regioselectivity. A method for the regioselective synthesis of 3,5-disubstituted 4-formyl-N-arylpyrazoles has been developed based on the controlled cyclocondensation of β-enamino diketones with arylhydrazines, where structural modifications in the β-enamino diketone and the use of a Lewis acid like BF₃ are crucial for directing the outcome. researchgate.net Similarly, the reaction of iodochromones with arylboronic acids followed by cyclocondensation with methylhydrazine leads to a single regioisomer of the corresponding 3,4-substituted pyrazole. beilstein-journals.org

Table 2: Examples of Regioselective Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine | Conditions | Major Regioisomer | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| 4,4,4-Trifluoro-1-arylbutan-1,3-diketones | Arylhydrazine | Acid medium, N,N-dimethylacetamide | 1-Aryl-3-aryl-5-trifluoromethylpyrazole | 98:2 selectivity, 74-77% yield | nih.gov |

| β-Enamino diketones | Arylhydrazine | Lewis acid (BF₃) | 3,5-Disubstituted 4-formyl-N-arylpyrazole | High regioselectivity | researchgate.net |

| Iodochromones (post-Suzuki coupling) | Methylhydrazine | Not specified | Single regioisomer | Not specified | beilstein-journals.org |

Metal-Catalyzed Synthetic Routes to Pyrazole Dicarbaldehyde Scaffolds

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to construct and functionalize heterocyclic scaffolds like pyrazole, offering pathways that are often more efficient and selective than traditional methods.

Palladium catalysis is a powerful tool for forming C-C and C-N bonds, enabling the synthesis of complex pyrazole derivatives. While not always used to directly form the pyrazole ring itself, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the pyrazole scaffold. For instance, a palladium-catalyzed C5-H bond activation followed by a C4-decarboxylation sequence has been used on ethyl 1-methylpyrazole-4-carboxylate to introduce various aryl groups at the C5 position, demonstrating how an existing functional group can direct arylation to a specific site. academie-sciences.fr The pyrazole moiety itself can act as a directing group in palladium-catalyzed sp³ C-H bond arylation, allowing for the functionalization of adjacent alkyl chains. nih.gov Furthermore, sequential palladium-catalyzed reactions, such as a Kumada-Sonogashira cyclocondensation, have been developed for the synthesis of 1,3,5-substituted pyrazoles from terminal alkynes, acyl chlorides, and hydrazines. beilstein-journals.org

Copper-catalyzed reactions provide mild and efficient routes to pyrazole scaffolds. An acid-free, copper-catalyzed condensation reaction at room temperature has been shown to effectively produce pyrazoles. organic-chemistry.org Copper triflate has been utilized as a catalyst in the condensation of chalcones with hydrazines to yield pyrazole derivatives. nih.gov Additionally, copper-promoted aerobic oxidative [3+2] cycloaddition reactions of N,N-disubstituted hydrazines with alkynoates offer another modern pathway to substituted pyrazoles, using inexpensive Cu₂O as the promoter and air as the oxidant. organic-chemistry.org These methods are valuable for constructing the core pyrazole ring, which can then be further elaborated to introduce the desired dicarbaldehyde functionality.

Ruthenium catalysts have emerged as effective tools for pyrazole synthesis through hydrogen transfer reactions. A notable application is the ruthenium-catalyzed reaction of 1,3-diols with alkyl hydrazines, which provides a route to 1,4-disubstituted pyrazoles. organic-chemistry.org This method leverages the dehydrogenation of the diol to form an intermediate that subsequently condenses with the hydrazine. Ruthenium(II) complexes bearing pyrazole-pyridine-pyrazole (NNN) ligands have also been developed for the acceptorless dehydrogenation of alcohols to aldehydes, a transformation that could be applied to pyrazole-containing alcohols to generate the target carbaldehydes. rsc.org

Multicomponent Reaction Strategies for Pyrazole Dicarbaldehydes

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex pyrazole structures by combining three or more reactants in a single step. rsc.org These reactions are advantageous for creating molecular diversity and are often used to produce highly substituted pyrazoles. While direct synthesis of 1H-pyrazole-3,4-dicarbaldehyde via MCRs is not prominently detailed, strategies for synthesizing related pyrazole-4-carboxylates and other functionalized pyrazoles highlight the potential of this approach.

One common MCR strategy involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. beilstein-journals.orgnih.gov Various catalysts and conditions can be employed to drive these reactions, including Lewis acids, ionic liquids, and solid-state catalysts. beilstein-journals.org For instance, a three-component synthesis of pyrazoles can be achieved using malononitrile (B47326), aldehydes, and hydrazines. beilstein-journals.org Another approach involves the in-situ formation of 1,3-diketones from β-ketoesters, which then cyclize with hydrazine to form 3,4,5-substituted pyrazoles. beilstein-journals.orgnih.gov

Four-component reactions have also been developed, further increasing the complexity of the resulting molecules. An example is the synthesis of pyrano[2,3-c]pyrazoles, which involves the reaction of a β-ketoester, hydrazine, malononitrile, and an aldehyde. beilstein-journals.orgnih.gov These reactions proceed through the formation of intermediate pyrazolones and Michael systems, which then undergo cyclization. beilstein-journals.org

The table below summarizes various multicomponent strategies used for synthesizing substituted pyrazoles, which could be adapted for pyrazole dicarbaldehyde synthesis.

| Reaction Type | Components | Catalyst/Solvent | Product Type | Reference |

| Three-component | Malononitrile, Aldehydes, Hydrazines | Molecular iodine, AlCl₃, Ionic liquids | Substituted Pyrazoles | beilstein-journals.org |

| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.orgnih.gov |

| Four-component | β-ketoesters, Hydrazine, Malononitrile, Aldehyde | Not specified | Pyrano[2,3-c]pyrazoles | beilstein-journals.orgnih.gov |

| Four-component | 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone | Et₂NH in water | Pyrazole-dimedone derivatives | mdpi.com |

Homocoupling Reactions in Bipyrazole Ligand Synthesis

Homocoupling reactions are crucial for synthesizing symmetric bipyrazole systems, which are highly valuable as ligands in coordination chemistry, particularly for the development of metal-organic frameworks (MOFs). semanticscholar.orgosti.govnih.govresearchgate.net These reactions involve the carbon-carbon bond formation between two pyrazole units, often catalyzed by transition metals. nih.gov

Palladium-catalyzed reactions are among the most effective methods for pyrazole homocoupling. nih.gov One notable example is the palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to produce 4,4'-bipyrazoles. nih.gov This reaction likely proceeds through a Suzuki-Miyaura-type cross-coupling mechanism, where O₂ acts as the oxidant for the Pd(0) catalyst formed during the reductive elimination step. nih.gov Transition metal catalysts such as copper, iron, nickel, rhodium, and ruthenium have also shown activity in the homocoupling of pyrazoles and other azoles. nih.gov

Beyond metal-catalyzed methods, other strategies for homocoupling exist, including those that proceed without metal catalysts, relying instead on conditions like UV irradiation or aerobic oxidation. nih.gov The development of these homocoupling strategies is critical for expanding the variety of accessible bipyrazole-type ligands for use in materials chemistry. nih.govresearchgate.net The resulting bipyrazole ligands can coordinate with up to four different metal ions, making them excellent building blocks for porous and crystalline materials like MOFs. researchgate.net

The following table details key aspects of homocoupling reactions for bipyrazole synthesis.

| Reaction Type | Starting Material | Catalyst/Conditions | Product | Significance | Reference |

| Palladium-catalyzed Oxidative Homocoupling | Pyrazole boronic esters | Palladium catalyst, Air, Water | 4,4'-Bipyrazole | Access to versatile bipyrazole ligands for MOFs | nih.gov |

| Ullmann Coupling | Aryl halides | Copper reagents | Symmetric biaryl compounds | Traditional method for forming C-C bonds | nih.gov |

| Metal-Free Homocoupling | Pyrazol-5-ones | Aerobic oxidation | Bipyrazoles | Avoids transition metal catalysts | semanticscholar.org |

Functionalization Strategies for Pyrazole Dicarbaldehyde Scaffolds

The functionalization of the 1H-pyrazole-3,4-dicarbaldehyde scaffold is essential for creating a diverse range of derivatives with specific chemical and biological properties. The aldehyde groups at the 3 and 4 positions are primary sites for chemical modification.

A common reaction for pyrazole aldehydes is the formation of aldimines (Schiff bases) through condensation with primary amines. For example, 1H-pyrazole-4-carbaldehyde can react with substituted anilines to produce various aldimine derivatives. umich.edu These reactions are fundamental in building more complex molecular architectures. In one instance, an aldimine derived from 1H-pyrazole-4-carbaldehyde and 4-bromoaniline was used in a subsequent copper-catalyzed reaction to form a large, tripodal tris-pyrazole structure. umich.edu

The pyrazole ring itself can also be functionalized. The nitrogen atoms in the pyrazole ring can be alkylated or arylated. Furthermore, selective functionalization can be achieved through metallation-trapping sequences. Techniques like Br/Mg-exchange or directed magnesiation and zincation using specific bases allow for the introduction of various electrophiles at precise positions on the pyrazole scaffold. rsc.org

The aldehyde functional groups also open pathways to other heterocyclic systems. For instance, intramolecular Mannich reactions can be employed to synthesize fused ring systems like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. umich.edu These transformations highlight the versatility of the pyrazole dicarbaldehyde core as a building block in synthetic chemistry.

The table below provides examples of functionalization reactions starting from pyrazole aldehydes.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 1H-Pyrazole-4-carbaldehyde | 4-Bromoaniline | Condensation | Aldimine derivative | umich.edu |

| Aldimine derivative, 1,3,5-tribromobenzene | DMF, Copper, KOH, 1,10-phenanthroline | Ullmann-type coupling | 1,3,5-tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | umich.edu |

| 1H-Imidazo[1,2-b]pyrazole | TMP-bases, Electrophiles | Magnesiation/Zincation | Selectively functionalized scaffold | rsc.org |

Chemical Transformations and Reactivity of 1h Pyrazole 3,4 Dicarbaldehyde

Reactions of the Aldehyde Functionalities

The aldehyde groups at the C3 and C4 positions of the pyrazole (B372694) ring are susceptible to nucleophilic attack and are readily transformed into other functional groups.

The carbonyl groups of 1H-Pyrazole-3,4-dicarbaldehyde can be reduced to primary alcohols. This transformation is typically achieved using common hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for the reduction of aldehydes and ketones. numberanalytics.commasterorganicchemistry.comchemguide.co.uk In a typical procedure, the dicarbaldehyde is treated with NaBH₄ in an alcoholic solvent such as methanol (B129727) or ethanol, yielding 1H-pyrazole-3,4-diyl)dimethanol. chemguide.co.ukharvard.edu Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to achieve this conversion. researchgate.net

The reduction of the Schiff bases derived from pyrazole-4-carbaldehydes using sodium borohydride has also been reported, which results in the corresponding secondary amines. umich.edu This indicates that the pyrazole nucleus is stable under these reductive conditions.

Table 1: Reduction of 1H-Pyrazole-3,4-dicarbaldehyde

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1H-Pyrazole-3,4-dicarbaldehyde | Sodium Borohydride (NaBH₄) in Methanol | (1H-Pyrazole-3,4-diyl)dimethanol | Reduction |

The aldehyde functionalities of 1H-Pyrazole-3,4-dicarbaldehyde can be oxidized to the corresponding carboxylic acids, yielding 1H-pyrazole-3,4-dicarboxylic acid. While direct oxidation of 1H-pyrazole-3,4-dicarbaldehyde is not extensively detailed, analogous transformations are well-established in pyrazole chemistry. For instance, pyrazole dicarboxylic acids can be synthesized through the oxidation of the corresponding dimethylpyrazoles using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemicalbook.com This method suggests a viable route for the oxidation of the dicarbaldehyde. The resulting 1H-pyrazole-3,4-dicarboxylic acid is a valuable building block for the synthesis of more complex molecules, including metal-organic frameworks. nih.gov

Table 2: Oxidation of 1H-Pyrazole-3,4-dicarbaldehyde

| Reactant | Reagent | Product | Reaction Type |

|---|

The carbonyl carbons of the aldehyde groups are electrophilic and readily react with a wide range of nucleophiles in condensation reactions. These reactions are fundamental to extending the molecular framework and synthesizing a diverse array of heterocyclic derivatives.

1H-Pyrazole-3,4-dicarbaldehyde undergoes Knoevenagel condensation with compounds containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate). umich.edu In these reactions, both aldehyde groups typically react with the active methylene compound, often in the presence of a basic catalyst like piperidine. For example, the reaction with two equivalents of malononitrile yields 2,2'-(1H-pyrazole-3,4-diyl)bis(ethene-1,1-dicarbonitrile). icm.edu.plresearchgate.net These reactions are valuable for the synthesis of highly functionalized pyrazole derivatives.

Table 3: Condensation with Active Methylene Compounds

| Nucleophile | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine | 2,2'-(1H-Pyrazole-3,4-diyl)bis(ethene-1,1-dicarbonitrile) |

| Ethyl Cyanoacetate | Piperidine | Diethyl 2,2'-(1H-pyrazole-3,4-diyl)bis(2-cyanoacrylate) |

The aldehyde groups of 1H-Pyrazole-3,4-dicarbaldehyde react with hydrazine (B178648) and its derivatives to form stable, often crystalline, products. umich.edu These reactions involve nucleophilic attack by the amino group of the hydrazine derivative on the carbonyl carbon, followed by dehydration. tubitak.gov.tr Reaction with hydroxylamine (B1172632) yields the corresponding dioxime, while reactions with semicarbazide (B1199961) and thiosemicarbazide (B42300) produce the disemicarbazone and dithiosemicarbazone, respectively. These derivatives are useful for the characterization of the parent aldehyde and as intermediates in the synthesis of other heterocyclic systems. ekb.eglibretexts.org

Table 4: Condensation with Hydrazine Derivatives

| Reagent | Product Name | General Product Structure |

|---|---|---|

| Hydroxylamine | 1H-Pyrazole-3,4-dicarbaldehyde Dioxime | R-CH=N-OH |

| Semicarbazide | 1H-Pyrazole-3,4-dicarbaldehyde Disemicarbazone | R-CH=N-NH-CO-NH₂ |

| Thiosemicarbazide | 1H-Pyrazole-3,4-dicarbaldehyde Dithiosemicarbazone | R-CH=N-NH-CS-NH₂ |

R represents the 1H-pyrazole-3,4-diyl core.

Primary amines react with 1H-Pyrazole-3,4-dicarbaldehyde to form di-imines, commonly known as Schiff bases. umich.edu This condensation reaction is typically catalyzed by a small amount of acid and proceeds with the elimination of water. libretexts.orglibretexts.org A wide variety of aliphatic and aromatic amines can be used, leading to a diverse library of pyrazole-based Schiff bases. nih.gov These compounds are important ligands in coordination chemistry and serve as precursors for the synthesis of other nitrogen-containing heterocycles. The reaction is reversible and the pH needs to be controlled, with a pH around 5 generally being optimal. libretexts.orglibretexts.org

Table 5: Formation of Schiff Bases with Primary Amines

| Amine | Product Name |

|---|---|

| Aniline | N,N'-(1H-Pyrazole-3,4-diylbis(methanylylidene))dianiline |

| Benzylamine | N,N'-(1H-Pyrazole-3,4-diylbis(methanylylidene))bis(phenylmethanamine) |

Condensation Reactions with Nucleophiles

Reactions Involving the Pyrazole Ring System

The dual aldehyde functionalities of 1H-pyrazole-3,4-dicarbaldehyde serve as versatile handles for constructing new rings fused to the pyrazole core. These transformations are critical in medicinal chemistry for creating novel scaffolds with potential biological activity.

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic chemistry. 1H-Pyrazole-3,4-dicarbaldehyde is an ideal substrate for creating fused pyridazine (B1198779) and pyridine (B92270) rings, leveraging the reactivity of its two adjacent carbonyl groups.

Pyrazolo[3,4-d]pyridazine Formation: The condensation of 1,2-dicarbonyl compounds with hydrazine and its derivatives is a classical and efficient method for constructing the pyridazine ring. Given the arrangement of the aldehyde groups in 1H-pyrazole-3,4-dicarbaldehyde, it is a prime candidate for this type of cyclocondensation. The reaction with hydrazine hydrate (B1144303) would involve the initial formation of a hydrazone at one aldehyde, followed by an intramolecular cyclization via condensation with the second aldehyde group, leading to the formation of the pyrazolo[3,4-d]pyridazine core. This reaction provides a direct route to a key heterocyclic system that is a component of numerous pharmacologically active molecules.

Pyrazolo[3,4-b]pyridine Formation: While the synthesis of pyrazolo[3,4-b]pyridines often starts from aminopyrazoles, the dicarbaldehyde can also serve as a synthon. For example, the reaction of pyrazole dicarbaldehydes with certain active methylene compounds in the presence of an amine catalyst can lead to the formation of a fused pyridine ring. A specific example involves the synthesis of 3,6-di(pyrazol-4-yl)carbazoles, where pyrazole dicarbaldehydes are generated in situ via the Vilsmeier-Haack reaction of diacetylcarbazole hydrazones. researchgate.netumich.edu This demonstrates the utility of the dicarbaldehyde moiety in building complex, fused aromatic systems.

The table below summarizes representative annulation reactions involving pyrazole aldehydes.

| Starting Pyrazole Derivative | Reagent(s) | Fused System Formed | Reaction Type |

|---|---|---|---|

| 1H-Pyrazole-3,4-dicarbaldehyde | Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazine | Cyclocondensation |

| Hydrazones of Diacetylcarbazoles (forms pyrazole dicarbaldehydes in situ) | Vilsmeier Reagent (POCl₃/DMF) | 3,6-Di(pyrazol-4-yl)carbazole | Vilsmeier-Haack / Cyclization |

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile like a tertiary amine or phosphine. wikipedia.orgnrochemistry.com The reaction creates densely functionalized allylic alcohols. wikipedia.org

For pyrazole carbaldehydes, the position of the formyl group on the ring has a profound effect on reactivity. Studies have shown that pyrazole-4-carbaldehydes are generally poor substrates for the MBH reaction, exhibiting very slow reaction rates. umich.edu In contrast, pyrazole-3-carbaldehydes and pyrazole-5-carbaldehydes are more reactive.

In the case of 1H-pyrazole-3,4-dicarbaldehyde, which possesses both a C3 and a C4 aldehyde, the MBH reaction is expected to proceed with high regioselectivity. The C3-aldehyde is anticipated to be the reactive site due to its higher intrinsic electrophilicity compared to the C4-aldehyde. The adjacent electron-withdrawing aldehyde at the 4-position would further enhance the electrophilicity of the C3-carbonyl, although steric hindrance could play a role. Therefore, under standard MBH conditions (e.g., using DABCO as a catalyst and methyl acrylate (B77674) as the activated alkene), the reaction would likely yield a product functionalized exclusively at the 3-position, leaving the 4-aldehyde group intact for further transformations.

| Reactant | Expected Reactive Site | Key Factors |

|---|---|---|

| 1H-Pyrazole-3,4-dicarbaldehyde | C3-aldehyde | Higher intrinsic reactivity of the 3-position; electronic deactivation at the 4-position. |

Electronic Structure and Reactivity Considerations of Pyrazole Dicarbaldehydes

The electronic properties of the pyrazole ring are inherently non-uniform due to the presence of two different nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The introduction of two strong electron-withdrawing aldehyde groups at adjacent C3 and C4 positions dramatically influences this electronic landscape.

The aldehyde groups significantly decrease the electron density of the pyrazole ring, making it much less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. This deactivation also increases the acidity of the N1 proton, facilitating its abstraction by a base to form the corresponding pyrazolate anion.

Computational studies using Density Functional Theory (DFT) are powerful tools for quantifying these electronic effects. Although specific DFT studies on 1H-pyrazole-3,4-dicarbaldehyde are not widely reported, analysis of closely related structures like 1-aryl-1H-pyrazole-3,4-dicarboxylates provides valuable insights. nih.gov X-ray crystallography of these dicarboxylate derivatives reveals that the pyrazole ring remains planar, with the substituents at C3 and C4 twisted relative to this plane. nih.gov

For 1H-pyrazole-3,4-dicarbaldehyde, DFT calculations would be expected to show:

A large HOMO-LUMO gap , indicating high kinetic stability.

Low-lying LUMO (Lowest Unoccupied Molecular Orbital) , concentrated around the carbonyl carbons and the C5 position. This indicates that these sites are the most electrophilic and susceptible to nucleophilic attack.

High positive partial charges on the carbonyl carbons of the aldehyde groups, confirming their electrophilic character.

An acidic N-H proton , due to the inductive electron withdrawal by the two aldehyde groups, stabilizing the conjugate base.

These electronic features dictate the molecule's reactivity, predisposing it to act as an electrophile in condensation and addition reactions, as discussed in the preceding sections.

| Electronic Property | Expected Characteristic for 1H-Pyrazole-3,4-dicarbaldehyde | Implication for Reactivity |

|---|---|---|

| Electron Density on Ring | Significantly lowered due to two -CHO groups | Deactivated towards electrophilic attack; activated for nucleophilic attack. |

| LUMO Energy | Low | Molecule is a good electrophile, particularly at the carbonyl carbons. |

| N1-H Acidity | Increased | Facilitates deprotonation to form a nucleophilic pyrazolate anion. |

Structural Elucidation and Advanced Characterization Techniques for 1h Pyrazole 3,4 Dicarbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 1H-Pyrazole-3,4-dicarbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons, as well as insights into the nitrogen environment and spatial proximities of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1H-Pyrazole-3,4-dicarbaldehyde is anticipated to exhibit distinct signals corresponding to the pyrazole (B372694) ring proton, the two aldehyde protons, and the N-H proton. The chemical shift of the C5-H proton on the pyrazole ring is expected to appear in the aromatic region, typically downfield due to the anisotropic effect of the heterocyclic ring. The aldehyde protons at positions 3 and 4 are also expected to resonate at significantly downfield shifts, a characteristic feature of protons attached to a carbonyl carbon. The N-H proton of the pyrazole ring is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H5 | ~8.0-8.5 | Singlet |

| CHO (C3) | ~9.8-10.2 | Singlet |

| CHO (C4) | ~9.9-10.5 | Singlet |

| NH | Variable (Broad) | Singlet |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions. The data presented is based on typical values for similar pyrazole aldehyde structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For 1H-Pyrazole-3,4-dicarbaldehyde, distinct signals are expected for the three pyrazole ring carbons and the two aldehyde carbonyl carbons. The carbonyl carbons are characteristically found at the most downfield region of the spectrum. The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the aldehyde substituents.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C3 | ~140-150 |

| C4 | ~115-125 |

| C5 | ~130-140 |

| CHO (C3) | ~185-195 |

| CHO (C4) | ~188-198 |

Note: This data is predictive and based on the analysis of related pyrazole derivatives.

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. In NH-pyrazoles, two distinct nitrogen signals are expected. The chemical shifts are sensitive to tautomerism and hydrogen bonding. For 1H-Pyrazole-3,4-dicarbaldehyde, the pyridinic nitrogen (-N=) and the pyrrolic nitrogen (-NH-) would exhibit different chemical shifts, providing valuable information about the electronic structure of the heterocycle.

| Nitrogen | Expected Chemical Shift (δ, ppm) |

| N1 (pyrrolic) | ~ -170 to -190 |

| N2 (pyridinic) | ~ -80 to -100 |

Note: Chemical shifts are relative to a standard like nitromethane (B149229) and can be influenced by the solvent and the presence of tautomers.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the structure of 1H-Pyrazole-3,4-dicarbaldehyde.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H5 proton signal to the C5 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the aldehyde protons to the pyrazole ring carbons and for confirming the substitution pattern. For instance, correlations would be expected between the C3-CHO proton and the C3 and C4 carbons of the pyrazole ring, and similarly for the C4-CHO proton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm through-space interactions, for example, between the H5 proton and the adjacent aldehyde proton at C4.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1H-Pyrazole-3,4-dicarbaldehyde is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=N, and C=C functional groups. The presence of two aldehyde groups will likely result in strong carbonyl (C=O) stretching bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H stretch | 3200-3400 | Medium, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aldehyde) | 2700-2900 (often two bands) | Weak to Medium |

| C=O stretch (aldehyde) | 1680-1710 | Strong |

| C=N and C=C stretch (ring) | 1500-1600 | Medium to Strong |

Note: The provided frequency ranges are typical for the specified functional groups and may vary slightly for the specific molecule.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for identifying functional groups in solid and liquid samples. For 1H-Pyrazole-3,4-dicarbaldehyde, one would expect to observe characteristic absorption bands corresponding to N-H stretching, C-H stretching of the pyrazole ring, and prominent C=O stretching from the two aldehyde groups. However, a detailed search of scientific databases and literature did not yield any specific ATR-IR spectra or tabulated peak values for 1H-Pyrazole-3,4-dicarbaldehyde. While spectra for related compounds like 1H-pyrazole-3,5-dicarboxylic acid and various substituted pyrazole-4-carbaldehydes exist, this data is not directly applicable to the target compound. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and skeletal modes of the pyrazole ring. Analysis of 1H-Pyrazole-3,4-dicarbaldehyde would be expected to reveal distinct signals for the pyrazole ring vibrations and the symmetric stretching of the carbonyl groups. Despite the utility of this technique for structural elucidation, no specific experimental Raman spectra or associated data for 1H-Pyrazole-3,4-dicarbaldehyde could be located in the reviewed literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound. For 1H-Pyrazole-3,4-dicarbaldehyde (C₅H₄N₂O₂), the expected exact mass would be approximately 124.0273 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition. A typical fragmentation pattern might involve the loss of CO, HCN, or other small molecules. However, no published mass spectra (MS) or high-resolution mass spectrometry (HRMS) data are available for 1H-Pyrazole-3,4-dicarbaldehyde. Data for related compounds such as 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and 3,4-dimethyl-1H-pyrazole are documented but cannot be substituted. nih.govnist.gov

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. This analysis would be invaluable for confirming the planar structure of the pyrazole ring and the orientation of the two carbaldehyde substituents. A search of crystallographic databases and chemical literature revealed no published single-crystal structures for 1H-Pyrazole-3,4-dicarbaldehyde. While crystal structures for numerous other pyrazole derivatives, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, have been determined, this information is specific to those molecules and their unique crystal packing. researchgate.netnih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can be used for structural characterization. The resulting diffraction pattern serves as a fingerprint for a specific crystalline solid. A PXRD pattern for 1H-Pyrazole-3,4-dicarbaldehyde would be useful for phase identification and quality control. At present, no powder diffraction data for 1H-Pyrazole-3,4-dicarbaldehyde has been deposited in powder diffraction databases or published in scientific journals. Studies on related materials like 3,4,5-trinitro-1H-pyrazole have utilized PXRD, but the data is not transferable. ed.ac.uk

Other Spectroscopic and Analytical Methods (e.g., UV-Vis, SEM, ESR, Thermal Analysis)

Other analytical methods provide further insight into the properties of a compound.

UV-Vis Spectroscopy: This technique would identify the electronic transitions within the molecule. The conjugated system of 1H-Pyrazole-3,4-dicarbaldehyde is expected to result in characteristic absorption maxima. No specific UV-Vis spectra for this compound are available, although data for the parent 1H-pyrazole and other derivatives have been reported. nih.govnist.gov

Scanning Electron Microscopy (SEM): SEM is used to analyze the morphology and topography of a solid material. No SEM images or morphological studies of 1H-Pyrazole-3,4-dicarbaldehyde are documented.

Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is applicable to species with unpaired electrons (e.g., radicals). As 1H-Pyrazole-3,4-dicarbaldehyde is a stable, closed-shell molecule, this technique would not be a standard method for its characterization unless studying radical reactions involving it. No ESR studies have been found.

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide information on the thermal stability, melting point, and decomposition profile of the compound. A search of the literature found no TGA or DSC data for 1H-Pyrazole-3,4-dicarbaldehyde. Thermal analyses of other pyrazole derivatives, such as 1H-pyrazole-3,5-dicarboxylic acid, have been performed. researchgate.net

Computational and Theoretical Studies of 1h Pyrazole 3,4 Dicarbaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

The electronic properties are elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are key indicators of the molecule's electronic stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it indicates that a significant amount of energy is required to excite an electron from the ground state. nih.govdoaj.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. asrjetsjournal.orgresearchgate.net

Table 1: Representative Calculated Electronic Properties of a Pyrazole (B372694) Derivative

| Property | Representative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates electronic stability and chemical reactivity. nih.gov |

| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |

| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity (A) | 2.0 eV | The energy released when an electron is added. |

Note: The values in this table are illustrative, based on typical DFT calculations for similar pyrazole-based compounds, and serve to represent the type of data generated.

Prediction of Molecular Properties and Reactivity

Building upon the electronic properties derived from DFT, various global reactivity descriptors can be calculated to predict the chemical behavior of 1H-Pyrazole-3,4-dicarbaldehyde. These descriptors, based on the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity. asrjetsjournal.org

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher HOMO-LUMO gap generally corresponds to greater hardness. asrjetsjournal.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, quantifying its electrophilic nature. asrjetsjournal.org

These quantum chemical calculations allow for the prediction of how 1H-Pyrazole-3,4-dicarbaldehyde and its derivatives will interact with other reagents, identifying the most probable sites for electrophilic or nucleophilic attack. researchgate.net This information is invaluable for designing synthetic pathways and understanding reaction mechanisms. researchgate.netresearchgate.net

In Silico Analysis for Biological Potency and Drug-likeness

In silico methods are extensively used to evaluate the potential of pyrazole derivatives as therapeutic agents. dntb.gov.ua These computational techniques can predict the biological potency and assess the "drug-likeness" of a compound like 1H-Pyrazole-3,4-dicarbaldehyde before it is synthesized, saving significant time and resources.

One key aspect of this analysis is the evaluation of physicochemical properties based on established guidelines like Lipinski's Rule of Five. This rule helps predict if a compound possesses properties that would make it a likely orally active drug in humans. Parameters such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors are calculated. researchgate.net

Furthermore, molecular docking simulations are performed to predict the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. nih.gov For pyrazole derivatives, these studies have been used to investigate their potential as inhibitors for various enzymes. nih.govnih.gov The results of docking studies, often expressed as a binding energy score, help to prioritize compounds for further experimental testing. nih.gov ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also be predicted computationally to identify potential liabilities early in the drug discovery process. researchgate.netnih.gov

Table 2: Predicted Drug-Likeness Properties for 1H-Pyrazole-3,4-dicarbaldehyde

| Parameter | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 138.10 g/mol | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | -0.25 (approx.) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | ≤ 10 | Yes |

Note: Values are calculated based on the chemical structure of 1H-Pyrazole-3,4-dicarbaldehyde.

Tautomerism and Stereochemical Insights

Pyrazole scaffolds can exhibit annular tautomerism, a phenomenon where the N-H proton can migrate between the two nitrogen atoms of the pyrazole ring. rsc.org Computational methods, particularly DFT, are highly effective in studying these tautomeric forms. By calculating the relative energies of the different tautomers, it is possible to predict which form is the most stable in the gas phase or in different solvents. nih.gov For unsymmetrically substituted pyrazoles, one tautomer is typically more stable than the other. rsc.org Solid-state NMR spectroscopy, often compared with computational results, can confirm the predominant tautomer in the crystalline state. rsc.orgnih.gov

While the parent 1H-Pyrazole-3,4-dicarbaldehyde is achiral, stereochemistry becomes a critical factor in its derivatives or in its reactions. Computational studies can provide significant insights into the stereochemical outcomes of reactions involving the aldehyde groups. nih.gov For instance, theoretical calculations can model the transition states of reactions to predict which stereoisomer will be preferentially formed, guiding the development of stereoselective syntheses. nih.gov

Neural Network Applications in Structural Prediction

Artificial Neural Networks (ANNs) represent a sophisticated machine learning approach that has found applications in chemical and pharmaceutical research. core.ac.uk In the context of pyrazole derivatives, ANNs are primarily used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

An ANN-based QSAR model learns the complex, non-linear relationship between the structural features of a series of compounds and their measured biological activity. The process involves training the network with a dataset of known pyrazole derivatives and their activities. nih.govkneopen.com Structural characteristics are encoded as numerical descriptors, which serve as the input for the network. nih.govfrontiersin.org Once trained, the ANN model can predict the biological activity of new, untested compounds like derivatives of 1H-Pyrazole-3,4-dicarbaldehyde based solely on their structure. This predictive capability is a powerful tool for virtual screening and the rational design of new molecules with enhanced potency. nih.gov

Coordination Chemistry of 1h Pyrazole 3,4 Dicarbaldehyde

Ligand Properties and Metal Complex Formation

Pyrazoles are weak bases that act as 2-monohapto ligands. uninsubria.it The presence of an acidic N-H proton and a basic "pyridine-like" nitrogen atom gives pyrazoles an amphiprotic character, which is central to their coordination chemistry. nih.gov Upon deprotonation, the resulting pyrazolate anion is an excellent bridging ligand capable of forming stable dinuclear and polynuclear complexes. core.ac.ukuninsubria.it The substituents on the pyrazole (B372694) ring significantly influence the basicity and coordinating ability of the ligand, which in turn controls the stereostructure of the resulting metal complexes. core.ac.ukcore.ac.uk

In 1H-pyrazole-3,4-dicarbaldehyde, the two aldehyde groups add further coordination possibilities. These groups can engage in coordination through their carbonyl oxygen atoms, enabling chelation in conjunction with the adjacent pyrazole nitrogen atoms. This bifunctional nature makes it a valuable building block for constructing more complex supramolecular structures.

Pyrazole-based ligands exhibit a variety of coordination modes. researchgate.netresearchgate.net Neutral pyrazole typically acts as a monodentate ligand, coordinating through its sp2 hybridized nitrogen atom. uninsubria.it However, the presence of the adjacent carbaldehyde groups in 1H-pyrazole-3,4-dicarbaldehyde allows for chelation, where the ligand binds to a central metal atom at two or more points to form a stable ring structure.

Potential coordination modes for 1H-pyrazole-3,4-dicarbaldehyde include:

Monodentate Coordination: Binding through the N2 nitrogen atom, similar to simple pyrazoles.

Bidentate Chelation: Coordination involving one nitrogen atom of the pyrazole ring and the oxygen atom of an adjacent aldehyde group. This is a common mode for functionalized pyrazole ligands. researchgate.net

Bridging Coordination: Upon deprotonation of the N1-H proton, the resulting pyrazolate anion can act as an exo-bidentate ligand, bridging two metal centers through its two nitrogen atoms. core.ac.ukuninsubria.it This is a key feature in the formation of dinuclear and polynuclear complexes. core.ac.uk

| Coordination Mode | Description | Donor Atoms Involved |

|---|---|---|

| Monodentate | Ligand binds to a single metal center through one atom. | N2 |

| Bidentate (Chelating) | Ligand binds to a single metal center through two atoms, forming a ring. | N2 and C3=O; or N1 and C4=O |

| Bidentate (Bridging) | Deprotonated ligand (pyrazolate) links two separate metal centers. core.ac.ukuninsubria.it | N1 and N2 |

Metal complexes of pyrazole derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov For instance, the reaction of pyrazole-based ligands with metal nitrates or chlorides in solvents like ethanol or methanol (B129727) can yield mononuclear or polynuclear complexes, depending on the reaction conditions and the stoichiometry. nih.govnih.gov The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes, which serve as precursors for these ligands. wisdomlib.orgumich.edu

The characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, N-H, and C=O bonds. nih.govrsc.org

NMR Spectroscopy: Provides information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons upon coordination can confirm metal binding. nih.gov

UV-Vis Spectroscopy: Used to study the electronic transitions within the complex and can provide insights into the coordination geometry around the metal center. nih.gov

The coordination geometry of metal complexes with pyrazole-based ligands is highly variable, depending on the metal ion, the substituents on the ligand, and the presence of other coordinating species like anions or solvent molecules. researchgate.net Metal coordination numbers can range from two to eight. researchgate.net

Common coordination geometries observed in metal complexes with pyrazole-type ligands include:

Tetrahedral: Often seen with metal ions like Zn(II) and Hg(II). researchgate.net

Square Planar: A common geometry for Ni(II) complexes. nih.gov

Square Pyramidal: Observed in some Cu(II) complexes, often in dinuclear structures where chloride ions act as bridges. researchgate.net

Octahedral: Frequently found with Co(II) and Mn(II), where the coordination sphere is completed by additional ligands or solvent molecules. researchgate.net

The crystal packing of these complexes is often stabilized by intermolecular interactions such as hydrogen bonding (e.g., N-H···O) and π-π stacking between aromatic rings. nih.govcardiff.ac.uk

| Metal Ion | Typical Coordination Geometry | Example Complex Type |

|---|---|---|

| Co(II) | Octahedral researchgate.net | Mononuclear with coordinated water/anions |

| Ni(II) | Square Planar nih.gov | Mononuclear with tetradentate ligand |

| Cu(II) | Square Pyramidal researchgate.net | Dinuclear with bridging ligands |

| Zn(II) | Tetrahedral researchgate.net | Mononuclear with monodentate ligands |

A defining feature of pyrazole-based ligands is their ability to act as bridging units, connecting multiple metal centers to form dinuclear or polynuclear structures. core.ac.uk This bridging typically occurs after the deprotonation of the pyrazole N-H group, allowing the resulting pyrazolate anion to coordinate to two different metal ions through its two nitrogen atoms. core.ac.uknih.gov

The formation of these polynuclear complexes is influenced by factors such as the choice of metal, the substituents on the pyrazole ring, and the reaction conditions. core.ac.uk For example, reactions of palladium(II) salts with various pyrazoles in the presence of a base have yielded both dinuclear and cyclic trinuclear complexes where the pyrazolate acts as the bridging ligand. nih.gov These extended structures are of significant interest due to their versatile structures and interesting magnetic and photophysical properties. core.ac.uk

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The ability to tailor the organic linker is a key feature of MOF chemistry, allowing for the design of materials with specific properties for applications in gas storage, separation, and catalysis. digitellinc.com

While 1H-pyrazole-3,4-dicarbaldehyde itself is a potential linker, analogous pyrazole-dicarboxylate ligands have been successfully used to construct robust, water-stable MOFs. dtu.dkresearchgate.net In these structures, the carboxylate groups coordinate to the charge-dense metal cations (e.g., Al³⁺, Zr⁴⁺), while the pyrazole moieties remain free to interact with guest molecules. dtu.dkresearchgate.net This design has proven highly effective for the selective capture of formaldehyde (B43269), a harmful indoor pollutant. dtu.dkdim-materre.fr The pyrazole groups within the MOF pores are believed to play a crucial role in the selective binding and mild chemisorption of guest molecules. researchgate.net The bifunctional nature of 1H-pyrazole-3,4-dicarbaldehyde, with its two reactive aldehyde groups and pyrazole ring, makes it a promising candidate for designing new functional MOFs. digitellinc.com

Applications in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, but unlike MOFs, they are constructed entirely from light elements linked by strong covalent bonds. mdpi.com The synthesis of COFs relies on dynamic covalent chemistry to stitch organic building blocks into extended, ordered structures. mdpi.com

Dialdehyde molecules are common building blocks for COF synthesis. nih.gov The aldehyde groups can react with amine linkers to form stable imide or imine bonds, creating the extended 2D or 3D framework. nih.govnih.gov For example, COFs have been synthesized from terphenyl-dicarbaldehyde linkers for applications in photodynamic therapy. nih.gov Given its rigid heterocyclic structure and two reactive aldehyde functional groups, 1H-pyrazole-3,4-dicarbaldehyde is a suitable monomer for the synthesis of novel COFs. The inclusion of the pyrazole unit into the COF backbone could impart unique properties related to gas sorption, catalysis, or sensing, owing to the presence of the nitrogen-rich heterocyclic ring.

Fluorescent Metal Complexes Derived from Pyrazole Dicarbaldehydes

Research specifically detailing the synthesis and fluorescent properties of metal complexes derived directly from 1H-Pyrazole-3,4-dicarbaldehyde is not extensively available in the current body of scientific literature. The aldehyde functional groups on the pyrazole ring, however, present a viable pathway for the creation of Schiff base ligands. The condensation reaction of the dicarbaldehyde with primary amines would yield multidentate ligands, which could then be used to form coordination complexes with various metal ions.

The incorporation of metal ions into such Schiff base ligands derived from other pyrazole aldehydes has been shown to influence their fluorescent properties. For instance, studies on Schiff bases of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde have demonstrated that coordination to metal ions like Co(II), Ni(II), Cu(II), and Zn(II) can lead to fluorescent complexes. nih.gov In a similar vein, other pyrazole-based Schiff base metal complexes have shown enhanced fluorescence signals upon complexation. nih.gov It is therefore plausible that Schiff base ligands derived from 1H-Pyrazole-3,4-dicarbaldehyde could form fluorescent metal complexes, though specific experimental data is not yet published. The fluorescence characteristics of such hypothetical complexes would be dependent on the nature of the metal ion, the specific Schiff base ligand structure, and the coordination geometry.

| Compound/Ligand Family | Metal Ion(s) | Observed Property |

| Schiff bases of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | Fluorescence |

| Bioactive Schiff base of 3-methyl-1-phenyl-5-((5-nitrosalicylidene)amino)pyrazole | Various transition metals | Enhanced fluorescence signal |

Magnetic Properties of Pyrazole Dicarbaldehyde Coordination Polymers

There is a notable lack of published research on the magnetic properties of coordination polymers specifically synthesized from 1H-Pyrazole-3,4-dicarbaldehyde. The scientific literature provides insights into the magnetic behavior of coordination polymers derived from other pyrazole derivatives, particularly those containing carboxylate groups. For example, coordination polymers based on pyrazole-3,5-dicarboxylate have been investigated for their magnetic properties. researchgate.net

In these related systems, the magnetic properties are highly dependent on the choice of the metal ion and the resulting structure of the coordination polymer. For instance, Co(II) coordination polymers with pyrazole-carboxylate ligands have been shown to exhibit interesting magnetic behaviors, including single-molecule magnet (SMM) properties and antiferromagnetic interactions. researchgate.netnih.gov The magnetic susceptibility of such compounds is influenced by the coordination environment of the metal ions and the pathways for magnetic exchange interactions mediated by the bridging ligands.

While 1H-Pyrazole-3,4-dicarbaldehyde itself has not been reported as a building block for magnetic coordination polymers, its potential to form Schiff base ligands could open avenues for creating such materials. The resulting Schiff base ligands could bridge multiple metal centers, potentially leading to coordination polymers with interesting magnetic properties. However, without experimental studies, the specific magnetic behavior of such materials remains speculative.

| Ligand Type in Coordination Polymer | Metal Ion(s) | Observed Magnetic Property |

| Pyrazole-3,5-dicarboxylate | Co(II) | Single-molecule magnet behavior, Antiferromagnetic interactions |

| 3-(3-carboxyphenyl)-1H-pyrazole-5-carboxylic acid | Co(II) | Single-ion magnetism, Weak antiferromagnetic interactions |

Influence of Synthesis Conditions on Coordination Polymer Structure

Specific studies detailing the influence of synthesis conditions on the structure of coordination polymers derived from 1H-Pyrazole-3,4-dicarbaldehyde are not available in the peer-reviewed literature. However, general principles from the synthesis of other pyrazole-based coordination polymers can provide some insights into the factors that would likely be important.

The formation and structure of coordination polymers are known to be sensitive to various synthesis parameters, including the choice of solvent, temperature, pH, and the metal-to-ligand ratio. For pyrazole-based ligands, the solvent system can play a crucial role in determining the final structure of the coordination polymer. For instance, the use of different solvents can lead to the formation of different coordination modes of the pyrazole ligand and can also result in the incorporation of solvent molecules into the final structure, thus affecting its dimensionality and properties. rsc.org

In the case of copper(II) carboxylates reacting with pyrazole, the reaction in protic solvents in the presence of water leads to the formation of 1D and 2D coordination polymers with specific trinuclear copper clusters. acs.org This highlights the critical role of the reaction medium in directing the self-assembly process. It is reasonable to assume that the synthesis of coordination polymers from 1H-Pyrazole-3,4-dicarbaldehyde or its derivatives would be similarly influenced by such conditions. The polarity of the solvent, for example, could affect the solubility of the reactants and the stability of different intermediates, thereby guiding the formation of a particular crystal structure. However, without specific experimental data for 1H-Pyrazole-3,4-dicarbaldehyde, these remain general considerations.

| Synthesis Factor | Potential Influence on Coordination Polymer Structure |

| Solvent System | Can alter coordination modes and lead to solvent incorporation in the structure. |

| Temperature | Can affect reaction kinetics and thermodynamic stability of different phases. |

| pH | Can influence the protonation state of the ligand, affecting its coordination behavior. |

| Metal-to-Ligand Ratio | Can determine the stoichiometry and dimensionality of the resulting polymer. |

Applications of 1h Pyrazole 3,4 Dicarbaldehyde and Its Derivatives in Materials Science

Precursors for Advanced Organic Materials

1H-Pyrazole-3,4-dicarbaldehyde serves as a crucial starting material for the synthesis of more complex organic molecules and materials. The presence of two aldehyde groups allows for a variety of chemical transformations, making it a versatile precursor. Pyrazole (B372694) carboxylic acids and their derivatives, which can be synthesized from the corresponding dicarbaldehyde, are recognized as versatile precursors for creating numerous substituted analogues. researchgate.net The synthesis of these materials often involves multi-step reactions, including condensation and acylation, to introduce desired functionalities. umich.edu

One of the key synthetic routes to producing pyrazole-3(4)-carbaldehydes is the Vilsmeier-Haack reaction of hydrazones. umich.edu This method, along with the oxidation of corresponding alcohols, provides access to a range of pyrazole-carbaldehyde derivatives. umich.edu These derivatives can then undergo further reactions, such as condensation with active methylene (B1212753) compounds, to create more elaborate molecular structures. umich.edu For instance, four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives have been synthesized from 3-aryl sydnones, showcasing the utility of pyrazole dicarbaldehyde derivatives as intermediates. nih.govnih.gov

Components in Dyes and Pigments

The chromophoric nature of the pyrazole ring, combined with the reactive aldehyde groups of 1H-Pyrazole-3,4-dicarbaldehyde, makes its derivatives suitable for the synthesis of dyes and pigments. The aldehyde functionalities can be readily converted into azo groups or other chromophoric systems through straightforward chemical reactions.

A common method for synthesizing azo dyes involves a two-step process: the diazotization of an aromatic amine to form a diazonium salt, followed by a coupling reaction with an aromatic compound. unb.ca Pyrazole derivatives, including those that can be derived from 1H-Pyrazole-3,4-dicarbaldehyde, are frequently used as the coupling components in this process. nih.gov For example, a series of novel 3-substituted 5-amino-4-arylazopyrazoles have been produced by coupling diazotized aryl amines with 3-substituted 5-amino pyrazoles. arcjournals.org Similarly, diazotized 3-substituted 5-amino-pyrazoles can be coupled with different phenols to yield corresponding azo dyes. arcjournals.org These dyes have been successfully applied to various fibers, including wool and polyester, demonstrating their potential as disperse dyes. arcjournals.org The resulting dyes often exhibit good fastness properties. arcjournals.org

The synthesis of azo dye derivatives incorporating the pyrazole scaffold has been shown to produce compounds with a range of colors and potential biological activities. nih.gov For instance, novel azo pyrazole disperse dyes have been synthesized for dyeing and providing antibacterial finishing to PET fabric under supercritical carbon dioxide, highlighting an environmentally friendly application. nih.gov

Organic Electronic Materials

The inherent electronic properties of the pyrazole ring make its derivatives, including those from 1H-Pyrazole-3,4-dicarbaldehyde, promising candidates for use in organic electronic materials. These materials are of interest for applications in devices such as thin-film transistors and light-emitting diodes. The electrical properties of these organic materials are a subject of ongoing research. aminer.org

While specific studies on materials derived directly from 1H-Pyrazole-3,4-dicarbaldehyde are limited, the broader class of pyrazole-containing compounds has shown potential. The electronic behavior of pyrazole-based ligands and their metal complexes is of significant interest due to the ability of the pyrazole backbone to stabilize and influence the electronic and optical properties of the resulting materials.

Chemosensors

Derivatives of 1H-Pyrazole-3,4-dicarbaldehyde are highly effective in the design of chemosensors, particularly for the detection of metal ions. The nitrogen atoms in the pyrazole ring and the oxygen atoms of the aldehyde groups can act as binding sites for cations, leading to a detectable change in the material's optical or electronic properties. nih.gov

Fluorescent and colorimetric chemosensors based on pyrazole derivatives offer a rapid, sensitive, and selective means of detecting heavy and transition metal ions. nih.govmdpi.com These sensors can be designed to exhibit a "turn-on" or "turn-off" fluorescence response upon binding with a specific ion. For instance, a pyrazole-derivative-based chemosensor has been developed for the selective detection of Al³⁺ with a low limit of detection (LOD) of 62 nM. nih.gov Another pyrazolo-pyrimidine-based chemosensor demonstrated good linearity for the detection of Cu²⁺ and Ni²⁺ with LODs of 0.043 μM and 0.038 μM, respectively. nih.gov

The versatility of pyrazole derivatives allows for the creation of sensors for a variety of ions. For example, a fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative showed a 13-fold increase in fluorescence quantum yield upon the addition of Zn²⁺ ions, with a detection limit of 1.93 x 10⁻⁷ M. mdpi.com The design of these chemosensors often involves creating a specific coordination pocket within the molecular structure that selectively binds the target ion. chemrxiv.org

| Pyrazole Derivative | Target Ion | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Pyridine-pyrazole derivative | Al³⁺ | Fluorescence | 62 nM | nih.gov |

| Pyrazolo-pyrimidine derivative | Cu²⁺ | Fluorescence | 0.043 μM | nih.gov |

| Pyrazolo-pyrimidine derivative | Ni²⁺ | Fluorescence | 0.038 μM | nih.gov |

| 1H-pyrazolo[3,4-b]quinoline derivative | Zn²⁺ | Fluorescence | 1.93 x 10⁻⁷ M | mdpi.com |

Organic Photovoltaic (OPV) Materials

The donor-π-acceptor (D-π-A) architecture is a common design for organic dyes used in dye-sensitized solar cells (DSSCs), a type of organic photovoltaic technology. rsc.org Pyrazole derivatives, obtainable from 1H-Pyrazole-3,4-dicarbaldehyde, can be incorporated into this architecture to create efficient light-harvesting materials.

Recently, two novel organic dyes, TP-CLN and PT-CLN, based on 1H-pyrazole-3,4-dicarboxylic acid (a derivative of the dicarbaldehyde) were synthesized and used in DSSCs. nih.gov These dyes, featuring a D-π-A structure, were anchored to cadmium sulfide (B99878) nanowires. nih.gov The resulting DSSCs showed significantly improved photovoltaic efficiency compared to the bare nanowires. The cell with PT-CLN exhibited a 3.35 times higher efficiency, while the TP-CLN-containing cell showed a 3.08-fold improvement. nih.gov

Pyrazine-based sensitizers, which can be synthesized from pyrazole precursors, have also shown promise in DSSCs, with some achieving power conversion efficiencies surpassing those of benchmark ruthenium-based dyes. rsc.org The design of these sensitizers often involves using the pyrazine (B50134) core as a π-bridge to facilitate intramolecular charge transfer. rsc.org

Ligands for Functional Metal Complexes in Materials Science

The nitrogen atoms of the pyrazole ring in 1H-Pyrazole-3,4-dicarbaldehyde and its derivatives make them excellent ligands for coordinating with metal ions to form functional metal complexes and metal-organic frameworks (MOFs). digitellinc.comnih.gov These materials have applications in gas storage, separation, and catalysis. digitellinc.com

The modular nature of MOF synthesis allows for the rational design of materials with specific pore sizes and functionalities by carefully selecting the metal ions and organic linkers. nih.gov Pyrazole-dicarboxylate ligands, derived from the corresponding dicarbaldehyde, have been used to construct robust MOFs. For example, a water-stable aluminum pyrazole dicarboxylate MOF, known as Al-3.5-PDA or MOF-303, has been shown to be highly efficient and reusable for the selective capture of formaldehyde (B43269). researchgate.net

The synthesis of these metal complexes and MOFs often involves reacting the pyrazole-based ligand with a metal salt under solvothermal conditions. digitellinc.com The resulting structures can exhibit unique properties, such as the "pinwheel"-shaped pores observed in some arsenic-containing coordination materials. digitellinc.com

Polymer Monomers and Macromolecular Building Blocks

The bifunctional nature of 1H-Pyrazole-3,4-dicarbaldehyde, with its two reactive aldehyde groups, positions it as a valuable monomer for the synthesis of polymers and macromolecular building blocks. Condensation polymerization reactions with various co-monomers can lead to the formation of novel polymers with the pyrazole moiety integrated into the polymer backbone.

Energetic Materials Derived from Pyrazoles

The pyrazole ring is a foundational structure in the development of novel energetic materials, prized for its high nitrogen content, significant positive enthalpy of formation, and the ability to form thermally stable compounds. chemistry-chemists.comnih.gov The introduction of nitro groups (-NO2) or the formation of fused ring systems enhances the energetic properties of the pyrazole core, leading to materials with high density and detonation performance. chemistry-chemists.comnih.gov